molecular formula C19H22N4OS B3201210 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1019102-79-4

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No.: B3201210
CAS No.: 1019102-79-4
M. Wt: 354.5 g/mol
InChI Key: JLVVKUKIVJTRDV-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group at the 1-position and a pivalamide (2,2-dimethylpropanamide) moiety at the 5-position. The pivalamide group, a bulky tertiary amide, likely improves metabolic stability by sterically shielding the amide bond from enzymatic degradation .

Properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-12-6-8-14(9-7-12)15-11-25-18(20-15)23-16(10-13(2)22-23)21-17(24)19(3,4)5/h6-11H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVKUKIVJTRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the pivalamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/R-Groups Melting Point (°C) Yield (%) Key Functional Groups Reference
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide (Target) Pyrazole-thiazole Pivalamide, 3-methyl, p-tolyl N/A N/A Tertiary amide, thiazole -
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxamide (3k) Pyrazole-pyrazole Carboxamide, cyano, p-tolyl, chloro 133–135 63 Carboxamide, cyano, chloro
4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (1) Pyrazole-sulfonamide Sulfonamide, pyridinyl, amino 241–243 89 Sulfonamide, pyridinyl, NH₂
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole-hydrazine Methoxyphenyl, tetrahydroazepine N/A N/A Hydrazine, methoxy

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 3k (133–135°C) and sulfonamide derivatives (215–243°C) suggest that bulky groups (e.g., pivalamide) may lower melting points compared to sulfonamides due to reduced crystallinity .
  • Mass Spectrometry : Compound 3k shows [M+H]+ at m/z 431.1, consistent with its molecular formula (C₂₃H₁₉ClN₆O). The target compound’s MS would likely exhibit a higher m/z due to the pivalamide group’s mass .

Functional Group Effects

  • Pivalamide vs. Carboxamide : The target’s pivalamide group offers superior metabolic stability compared to the carboxamide in 3k, as tert-butyl groups resist oxidative degradation .
  • Sulfonamide vs. Thiazole : Sulfonamide derivatives (e.g., Compound 1) exhibit higher melting points and solubility in polar solvents, whereas thiazole-containing compounds may prioritize membrane permeability .
  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s p-tolyl (electron-donating) contrasts with Compound V’s nitro group (electron-withdrawing) in , which could modulate electronic effects on reactivity and binding affinity.

Biological Activity

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a complex organic compound notable for its potential biological activities, particularly within the realms of medicinal chemistry and pharmaceuticals. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole ring, and a pivalamide group. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting p-tolylamine with α-haloketones in the presence of a base.
  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones.
  • Coupling Reaction : The thiazole and pyrazole rings are coupled via a condensation reaction.
  • Amide Formation : The final step involves reacting the intermediate with pivaloyl chloride to form the amide bond.

This multi-step synthesis showcases the compound's complexity and potential for diverse biological applications .

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of thiazole-pyrazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research suggests that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have indicated that thiazole-pyrazole derivatives can induce apoptosis in cancer cells, suggesting their utility in oncology .

Case Studies

  • Antimicrobial Screening :
    • A study synthesized a series of thiazole-pyrazole derivatives and evaluated their antimicrobial activity using the well diffusion method against various pathogens. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that selected derivatives could significantly reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds similar to this compound were tested against multiple cancer cell lines (e.g., A549 lung carcinoma), showing promising cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis

To understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:

Compound TypeActivity TypeNotable Findings
Thiazole DerivativesAntimicrobialEffective against S. aureus and E. coli
Pyrazole DerivativesAnticancerInduced apoptosis in various cancer lines
Combined DerivativesAnti-inflammatoryReduced cytokine levels in macrophages

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Reactant of Route 2
Reactant of Route 2
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide

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